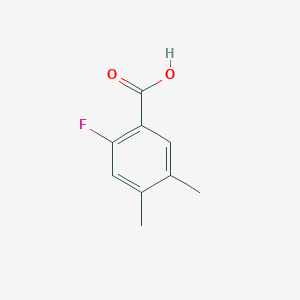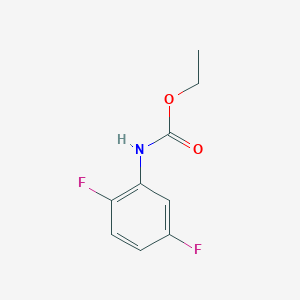
ethyl N-(2,5-difluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,5-difluorophenyl)carbamate is an organic compound with the molecular formula C9H9F2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a difluorophenyl group attached to the carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,5-difluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce ethyl N-(2,5-difluorophenyl)amine. Substitution reactions can lead to a variety of substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Ethyl N-(2,5-difluorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl N-(2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses. This results in increased stimulation of nerve endings, which can have various physiological effects . The compound’s difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl N-(2,5-difluorophenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(2,4-difluorophenyl)carbamate
- Ethyl N-(2,5-dichlorophenyl)carbamate
- Ethyl N-(2,5-dibromophenyl)carbamate
These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific difluorophenyl substitution, which imparts distinct properties compared to its analogs .
Propriétés
Numéro CAS |
2145-86-0 |
|---|---|
Formule moléculaire |
C9H9F2NO2 |
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
ethyl N-(2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
NTRIBXGEERCDGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


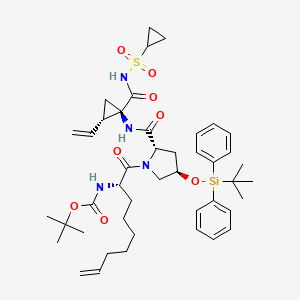
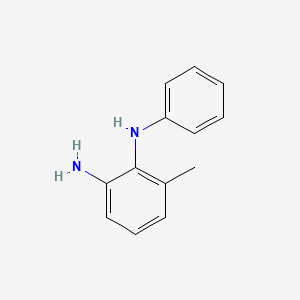
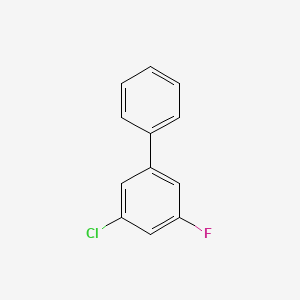

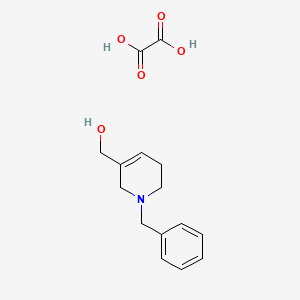
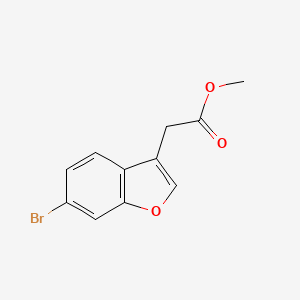
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
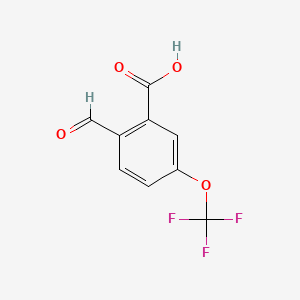
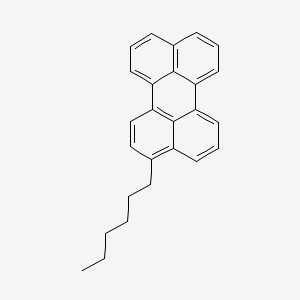
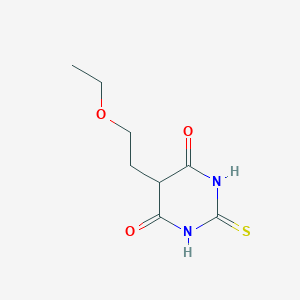
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
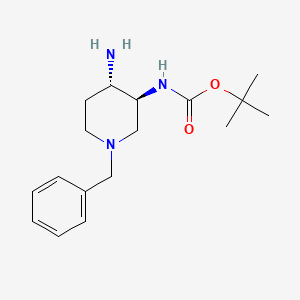
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
